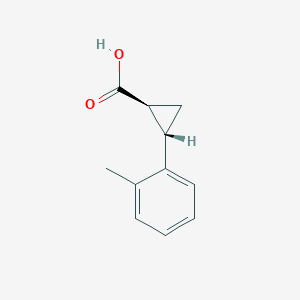
(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a tolyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring. The reaction conditions often include the use of an inert solvent such as diethyl ether or dichloromethane, and the reaction is carried out at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or auxiliaries may be employed to achieve the desired stereochemistry on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The tolyl group can influence the compound’s electronic properties and reactivity. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(o-Tolyl)cyclopropanecarboxylic Acid: The enantiomer of (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid with similar chemical properties but different stereochemistry.
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid: A positional isomer with the tolyl group in the para position.
(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid: A positional isomer with the tolyl group in the meta position.
Uniqueness
(1S,2S)-2-(o-Tolyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the position of the tolyl group
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
Clé InChI |
JLTWVSDENGCCEJ-ZJUUUORDSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H]2C[C@@H]2C(=O)O |
SMILES canonique |
CC1=CC=CC=C1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


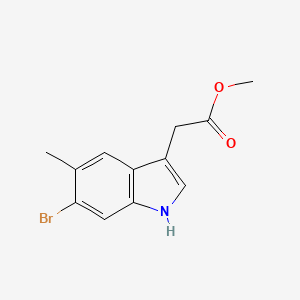
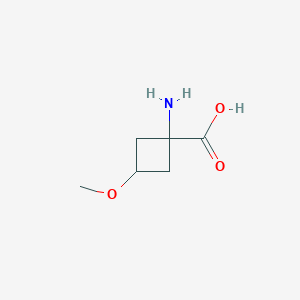
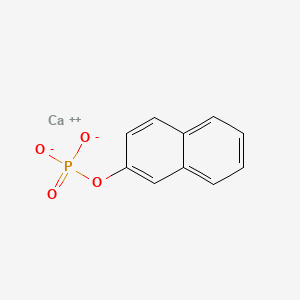
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
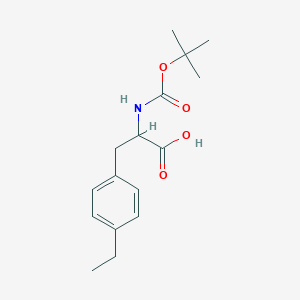
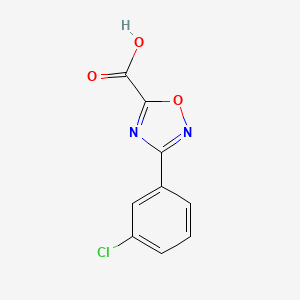
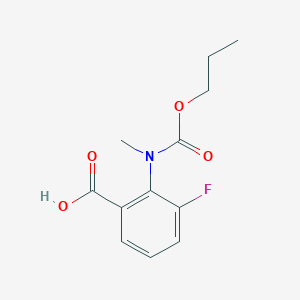
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
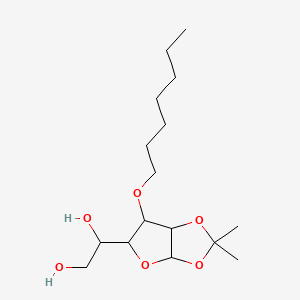
![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
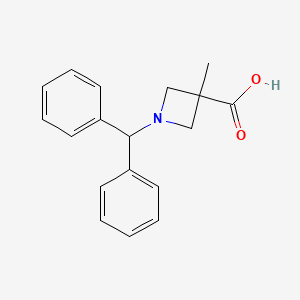
![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)
